
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as KU-0060648, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure that allows it to selectively target specific enzymes and proteins, making it a promising candidate for drug development.
科学的研究の応用
Antiproliferative Activity in Cancer Research :
- A study by Al-Sanea et al. (2018) explored derivatives of phenyl-3-(pyridin-3-yl)phenyl urea, demonstrating broad-spectrum antiproliferative activity against human cancer cell lines. This suggests potential applications in cancer therapy (Al-Sanea et al., 2018).
Role in Stereoselective Synthesis :
- Chen et al. (2010) reported on the synthesis of a metabolite of the PI3 kinase inhibitor PKI-179, highlighting the role of similar urea compounds in the development of selective inhibitors for therapeutic purposes (Chen et al., 2010).
Applications in Molecular Assembly and Hydrogen Bonding Studies :
- Research by Corbin et al. (2001) on heterocyclic ureas revealed their ability to unfold and form hydrogen-bonded complexes, offering insights into self-assembly and molecular interactions (Corbin et al., 2001).
Development of Catalytic Agents :
- Kawazoe et al. (2015) studied a phenylpyrrolidine-based urea catalyst, showcasing its potential in facilitating chemical reactions with high efficiency and selectivity (Kawazoe et al., 2015).
Ion Pair Binding Studies :
- Research by Qureshi et al. (2009) highlighted the ability of mixed N,S-donor 2-ureidopyridine ligands to bind metal ions, indicating potential applications in coordination chemistry and material science (Qureshi et al., 2009).
Anticancer Agent Development :
- A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects on cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020).
特性
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-10-14(12-21(16)15-7-2-1-3-8-15)20-17(23)19-11-13-6-4-5-9-18-13/h1-9,14H,10-12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKBQWDWEKCTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

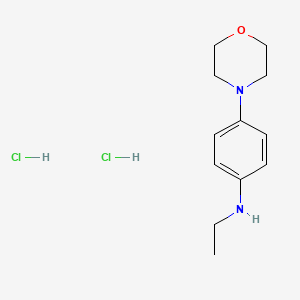
![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)

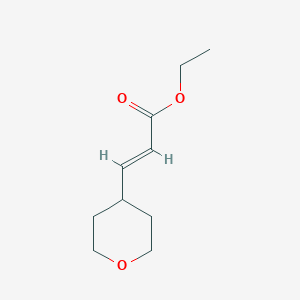
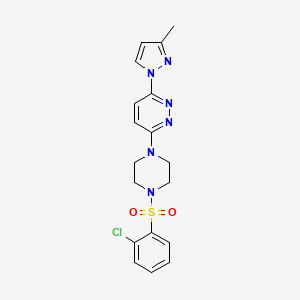
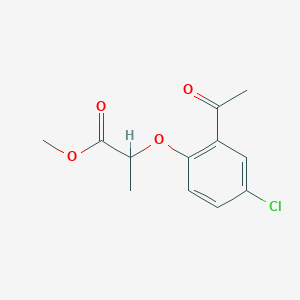

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)
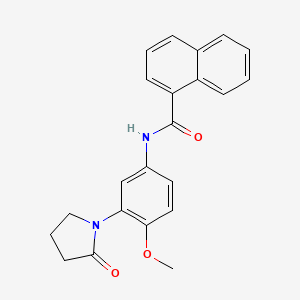


![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)